8-acetyl-7-ethoxy-2H-chromen-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H12O4 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
8-acetyl-7-ethoxychromen-2-one |
InChI |
InChI=1S/C13H12O4/c1-3-16-10-6-4-9-5-7-11(15)17-13(9)12(10)8(2)14/h4-7H,3H2,1-2H3 |
InChI Key |
KWMPAFCHEJYQEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C2=C(C=C1)C=CC(=O)O2)C(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Systematic Approaches for 8 Acetyl 7 Ethoxy 2h Chromen 2 One and Its Analogs
Classical and Contemporary Synthesis Pathways to the Chromen-2-one Core
The construction of the chromen-2-one (coumarin) ring system can be achieved through various condensation and cyclization reactions. The choice of method often depends on the desired substitution pattern and the availability of starting materials. nih.govsciensage.info
The Pechmann condensation is a cornerstone in coumarin (B35378) synthesis, involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.orgorganic-chemistry.org The reaction proceeds through an initial transesterification, followed by an intramolecular cyclization and dehydration to form the coumarin ring. wikipedia.orgnumberanalytics.com
The mechanism of the Pechmann condensation has been a subject of study, with two primary pathways proposed. One mechanism begins with a transesterification reaction, followed by an electrophilic aromatic substitution and dehydration. arkat-usa.org An alternative pathway suggests an initial electrophilic aromatic substitution, followed by intramolecular transesterification and dehydration. arkat-usa.orgarkat-usa.org The specific pathway can be influenced by the nature of the reactants and the catalyst used. arkat-usa.org
A variety of catalysts have been employed to facilitate the Pechmann condensation, including strong mineral acids like sulfuric acid, as well as Lewis acids such as aluminum chloride and zinc chloride. nih.govrsc.org Modifications to the classical conditions have been developed to improve yields, shorten reaction times, and employ more environmentally friendly catalysts. These include the use of solid acid catalysts, ionic liquids, and microwave irradiation. nih.govrsc.orgresearchgate.net For instance, the use of a Ti(IV)-doped ZnO matrix has been shown to be an effective heterogeneous catalyst for the synthesis of coumarins via Pechmann condensation. nih.gov
The reaction conditions, including the choice of catalyst and temperature, can significantly impact the yield and regioselectivity of the product, especially when using substituted phenols. nih.govnumberanalytics.com
Table 1: Examples of Catalysts Used in Pechmann Condensation
| Catalyst | Reaction Conditions | Advantages |
| Sulfuric Acid | Traditional method, often requires harsh conditions | Readily available and inexpensive |
| Zinc Chloride | Lewis acid catalyst | Can be used under milder conditions than sulfuric acid |
| Ti(IV)-doped ZnO | Heterogeneous catalyst, 110 °C | High activity, good yields, recyclable catalyst nih.gov |
| Sulfamic Acid | Solvent-free conditions | Environmentally friendly, efficient for functionalized β-ketoesters arkat-usa.org |
| Ionic Liquids | Can act as both solvent and catalyst | Green chemistry approach, often allows for easy product separation |
| Microwave Irradiation | Shorter reaction times | Rapid and efficient synthesis researchgate.net |
This table provides a summary of various catalysts and their associated conditions and benefits in the Pechmann condensation reaction.
The Knoevenagel condensation provides another versatile route to coumarins, typically involving the reaction of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group, such as a malonic ester or cyanoacetate. sciensage.infonih.gov The reaction is often catalyzed by a weak base, such as piperidine (B6355638) or pyridine. nih.govic.ac.uk
The mechanism involves the base-catalyzed formation of a carbanion from the active methylene compound, which then undergoes a nucleophilic addition to the aldehyde group of the salicylaldehyde. Subsequent intramolecular cyclization (lactonization) and elimination of water lead to the formation of the coumarin ring. rsc.org This method is particularly useful for synthesizing coumarins with a substituent at the 3-position. nih.gov
Modifications to the Knoevenagel condensation have been explored to enhance its efficiency and applicability. The use of microwave irradiation has been shown to significantly reduce reaction times. ic.ac.uk Ionic liquids have also been employed as both the solvent and catalyst, offering a greener alternative to traditional organic solvents. nih.gov Furthermore, various catalysts, including nanocatalysts and solid acid catalysts, have been investigated to improve yields and facilitate catalyst recycling. nih.govresearchgate.net For instance, a green synthesis of coumarin derivatives has been achieved using MgFe2O4 nanoparticles as a catalyst under ultrasound irradiation. nih.gov
Table 2: Catalysts and Conditions for Knoevenagel Condensation in Coumarin Synthesis
| Catalyst | Active Methylene Compound | Reaction Conditions | Key Features |
| Piperidine | Ethyl acetate (B1210297) derivatives | Solvent-free, microwave irradiation | Rapid synthesis, good yields ic.ac.uk |
| L-proline in [MMIm][MSO4] | Dimethyl malonate | Undried ionic liquid | High yields, reusable ionic liquid nih.gov |
| MgFe2O4 nanoparticles | 1,3-Dicarbonyl compounds | Solvent-free, ultrasound irradiation | Green synthesis, high yields, recyclable catalyst nih.gov |
| Sodium azide/Potassium carbonate | Meldrum's acid | Water, room temperature | High yields of coumarin-3-carboxylic acids nih.gov |
This table summarizes various catalytic systems and conditions employed in the Knoevenagel condensation for the synthesis of coumarin derivatives.
The Wittig reaction offers a powerful and regioselective method for the synthesis of alkenes, and it has been successfully applied to the formation of the coumarin ring system. ijcce.ac.irmasterorganicchemistry.comlibretexts.org This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). masterorganicchemistry.comlibretexts.org In the context of coumarin synthesis, an intramolecular Wittig reaction is often employed. rsc.org
The synthesis typically starts with the preparation of a suitable ortho-hydroxy-substituted aromatic aldehyde or ketone. ijcce.ac.ir This precursor is then reacted with a triphenylphosphine (B44618) derivative of an α-haloester, such as ethyl bromoacetate, to form a phosphonium (B103445) salt. researchgate.net Treatment of this salt with a base generates the corresponding ylide, which then undergoes an intramolecular reaction with the carbonyl group to form the coumarin ring and triphenylphosphine oxide as a byproduct. libretexts.orgorganic-chemistry.org
The mechanism of the Wittig reaction is generally understood to proceed through a [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered oxaphosphetane intermediate. organic-chemistry.org This intermediate then collapses to form the alkene and the highly stable phosphine (B1218219) oxide, which is the driving force of the reaction. organic-chemistry.org
Beyond the classical methods, a variety of alternative cyclization and annulation reactions have been developed for the synthesis of the chromen-2-one core. These methods often provide access to unique substitution patterns or proceed through novel mechanistic pathways.
One such approach is the palladium-catalyzed annulation of phenolic acetates with acrylates, which utilizes C-H bond activation to form the coumarin ring. organic-chemistry.org Rhodium-catalyzed C-H activation and annulation cascades have also been employed to construct complex, fused coumarin systems. rsc.org Another strategy involves the reaction of in situ generated ortho-alkynyl quinone methides with a synthetic equivalent of an acyl carbene to produce alkynyl coumarins. organic-chemistry.org
Furthermore, a [3+3] annulation strategy using β-borylacrylates as ambiphilic C3-synthons has been developed for the synthesis of structurally diverse coumarins from 2-halo-phenol derivatives. researchgate.net This method is notable for the dual role of the borylpinacol (BPin) unit as both a traceless linker and a chromophore extender. researchgate.net
Other notable methods include:
The reaction of siloxy alkynes with salicylaldehydes catalyzed by NTf2. organic-chemistry.org
Intramolecular hydroarylation of phenol-derived propiolates catalyzed by Au(I). organic-chemistry.org
A one-pot multicomponent reaction involving 4-hydroxycoumarin (B602359) derivatives, aldehydes, and α-halo ketones in a green solvent mixture. nih.gov
These alternative methods highlight the ongoing innovation in coumarin synthesis, providing chemists with a broader toolkit for accessing this important heterocyclic scaffold.
Targeted Synthesis of 8-acetyl-7-ethoxy-2H-chromen-2-one and Structurally Related Derivatives
The synthesis of specifically substituted coumarins like this compound requires a targeted approach, often starting from precursors that already contain some of the desired functionalities.
A common strategy for synthesizing 8-acetyl substituted coumarins involves the use of precursors like 2,6-dihydroxyacetophenone. orgsyn.orgchemicalbook.com This starting material possesses the key acetyl group at the desired position relative to a hydroxyl group. The synthesis can proceed through a Pechmann condensation with a suitable β-ketoester. For the synthesis of this compound, the ethoxy group would need to be introduced, potentially by etherification of one of the hydroxyl groups of a dihydroxycoumarin intermediate.
Alternatively, the synthesis can commence from a substituted salicylaldehyde. For instance, a salicylaldehyde bearing an ethoxy group at the appropriate position could undergo a Knoevenagel condensation with an acetyl-containing active methylene compound. mdpi.com An efficient protocol for the synthesis of 2H-chromenones from salicylaldehydes and arylacetonitriles in the presence of tBuOK in DMF has been developed, which could be adapted for this purpose. mdpi.com
The synthesis of 8-acetyl-7-hydroxy-4-methylchromen-2-one, a closely related derivative, has been achieved and can serve as a precursor. mdpi.com The ethoxy group can be introduced by reacting the 7-hydroxy group with an ethylating agent, such as 1,2-dibromoethane (B42909) in the presence of a base like potassium carbonate. mdpi.com
The hydrolysis of 8-acetyl-4-methyl-umbelliferone (8-acetyl-7-hydroxy-4-methylcoumarin) with aqueous sodium hydroxide (B78521) can yield 2,6-dihydroxyacetophenone, demonstrating the synthetic relationship between these compounds. chemicalbook.com
Introduction of the Ethoxy Moiety at C-7
The ethoxy group at the C-7 position of the coumarin scaffold is typically introduced via the Williamson ether synthesis. This method involves the O-alkylation of a corresponding 7-hydroxycoumarin precursor. The synthesis of the target compound, this compound, logically starts from the precursor 8-acetyl-7-hydroxycoumarin (B184913). nih.govsigmaaldrich.com
The reaction involves deprotonating the hydroxyl group of 8-acetyl-7-hydroxycoumarin with a suitable base to form a more nucleophilic phenoxide ion. This is followed by nucleophilic substitution with an ethylating agent.
General Reaction Scheme:
Precursor: 8-acetyl-7-hydroxycoumarin
Reagents: An ethylating agent (e.g., ethyl iodide, diethyl sulfate, or 1,2-dibromoethane) and a base (e.g., potassium carbonate, cesium carbonate). mdpi.comacs.org
Solvent: A polar aprotic solvent such as acetonitrile (B52724) or dimethylformamide (DMF) is commonly used. acs.orgiucr.org
In a typical procedure, the 7-hydroxycoumarin derivative is treated with a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) and an ethylating agent in a solvent like acetonitrile. acs.orgiucr.org The mixture is often heated to ensure the reaction proceeds to completion. For instance, the synthesis of a similar compound, 3-acetyl-7-[2-(morpholin-4-yl)ethoxy]chromen-2-one, was achieved by refluxing 3-acetyl-7-hydroxy-chromen-2-one with the appropriate chloro-alkane in acetonitrile with potassium carbonate. iucr.org Similarly, various 7-alkoxy-coumarin derivatives have been prepared by treating ethyl 7-hydroxy-coumarin-3-carboxylate with different alkyl bromides in DMF with anhydrous potassium carbonate. rsc.org
Introduction of the Acetyl Group at C-8
The introduction of an acetyl group at the C-8 position of the coumarin ring is a key step in forming the target molecule's backbone. This is most commonly achieved through a Fries rearrangement of a 7-acetoxycoumarin (B77463) precursor. This electrophilic substitution reaction redirects an acyl group from a phenolic ester to the aromatic ring.
The process generally involves two steps:
O-Acylation: The readily available 7-hydroxycoumarin is first acetylated using acetyl chloride or acetic anhydride (B1165640) to form 7-acetoxycoumarin.
Fries Rearrangement: The 7-acetoxycoumarin is then heated, typically in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), which promotes the migration of the acetyl group to the C-8 position of the aromatic ring, yielding 8-acetyl-7-hydroxycoumarin. nih.gov
This ortho-acylated product is the direct precursor for the subsequent introduction of the ethoxy group as described in the previous section. The presence of the hydroxyl group at C-7 directs the electrophilic acetyl group primarily to the ortho position (C-8).
Advanced Synthetic Techniques and Green Chemistry Principles
Modern synthetic chemistry emphasizes the use of environmentally benign and efficient methodologies. The synthesis of coumarins has benefited significantly from such advanced techniques, which often lead to higher yields, shorter reaction times, and reduced waste.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. nih.gov For the synthesis of coumarin derivatives, microwave assistance can drastically reduce reaction times from hours to minutes and often results in higher product yields. researchgate.netkuleuven.be
This technique has been successfully applied to various reactions in coumarin synthesis, including multicomponent reactions to produce complex derivatives. nih.govkuleuven.be For example, the synthesis of novel N-acylhydrazone and semicarbazone derivatives starting from 3-acetyl-7-hydroxy-2H-chromen-2-one was optimized using microwave irradiation, which reduced the reaction time from approximately 24 hours to just one hour while improving yields. rsc.org The efficient energy transfer by microwaves leads to rapid heating of the solvent and reactants, accelerating the reaction rate.
| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield (Conventional) | Yield (Microwave) | Reference |
| Chalcone (B49325) Synthesis | 6h | 5 min | 76% | 88% | researchgate.net |
| Pyrimidine Synthesis | 9h | 15 min | 61% | 85% | researchgate.net |
| Hydrazone Synthesis | ~24h | ~1h | - | Higher Yields | rsc.org |
Solid-Phase Synthesis Approaches
Solid-phase synthesis offers a greener alternative to traditional solution-phase chemistry by minimizing or eliminating the use of solvents. This approach is particularly economical and environmentally friendly. nih.gov For coumarin synthesis, this often involves the Knoevenagel or Pechmann condensation reactions performed under solvent-free conditions.
One common method involves grinding the reactants, such as a salicylaldehyde and an active methylene compound, in a mortar and pestle, sometimes with a solid acid catalyst. nih.govasianpubs.org This mechanical activation provides the energy necessary for the reaction to proceed without a solvent medium. asianpubs.org The use of reusable solid acid catalysts, such as tungstate (B81510) sulfuric acid or Fe₃O₄@sulfosalicylic acid magnetic nanoparticles, further enhances the green credentials of these methods by simplifying catalyst recovery and reuse. rsc.org These solvent-free reactions often require only a few minutes of reaction time and produce excellent yields. nih.gov
Utilization of Deep Eutectic Solvents
Deep Eutectic Solvents (DESs) have gained significant attention as green and sustainable alternatives to conventional organic solvents and ionic liquids. nih.govacs.org DESs are mixtures of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs), which are often derived from natural, inexpensive, and biodegradable sources like choline (B1196258) chloride, urea, and organic acids. nih.govresearchgate.net
In coumarin synthesis, particularly the Pechmann condensation, DESs can function as both the solvent and the catalyst. nih.gov For example, a DES composed of choline chloride and L-(+)-tartaric acid has been used to synthesize functionalized coumarins in excellent yields (up to 98%) within minutes. nih.gov A key advantage of DESs is their recyclability; they can often be recovered and reused for multiple reaction cycles without a significant drop in efficiency, making the process more economically viable and environmentally friendly. nih.govnih.gov
| Deep Eutectic Solvent (Components) | Role | Reaction | Advantages | Reference |
| Choline chloride / L-(+)-tartaric acid | Solvent & Catalyst | Pechmann Condensation | Biodegradable, reusable (4+ times), high yields (up to 98%) | nih.gov |
| Choline chloride / Zinc chloride | Solvent | Knoevenagel Condensation | Easy preparation, simple product isolation | researchgate.net |
| Choline chloride / Malonic acid | Solvent & Catalyst | Schiff Base Synthesis | High yields, no by-products, recyclable | researchgate.net |
Derivatization Strategies for Enhancing Molecular Diversity and Complexity
The this compound scaffold contains functional groups that are amenable to further chemical modification, allowing for the creation of a diverse library of related compounds. The acetyl group at the C-8 position is a particularly versatile handle for derivatization.
The carbonyl group of the acetyl moiety can undergo condensation reactions with various nucleophiles. For example, reaction with thiosemicarbazide (B42300) can yield the corresponding thiosemicarbazone. researchgate.net Aldol condensation with various aromatic aldehydes can lead to the formation of coumarin-chalcone hybrids, which are of interest for their biological activities. rsc.org
Furthermore, the methyl group of the acetyl moiety is activated and can be functionalized. Bromination of the acetyl group, for instance, using bromine in acetic acid, yields an α-bromoacetyl derivative. researchgate.net This bromoacetyl compound is a potent electrophile and can react with a wide range of nucleophiles, such as o-phenylenediamine (B120857) to form quinoxaline (B1680401) derivatives or with thiourea (B124793) to generate thiazole-substituted coumarins. researchgate.net These strategies demonstrate how the initial this compound molecule can serve as a platform for generating more complex and functionally diverse molecules.
Functionalization at Specific Positions (e.g., C-3, C-4, C-7, C-8)
The coumarin nucleus offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of compounds. The functionalization of this compound and its analogs primarily targets the C-3, C-4, C-7, and C-8 positions.
C-7 Functionalization: The synthesis of this compound itself is a prime example of C-7 functionalization, where the hydroxyl group of the precursor is converted to an ethoxy group. chemicalbook.comrsc.org This position is frequently targeted for introducing a variety of alkoxy chains or linkers for the attachment of other molecular moieties. For instance, reacting the 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970) precursor with bifunctional reagents like 1,2-dibromoethane or 1,5-dibromopentane (B145557) installs a bromoalkoxy chain at the C-7 position. mdpi.com This serves as a versatile handle for subsequent nucleophilic substitution reactions, particularly for creating hybrid compounds. mdpi.com
C-8 Functionalization: The acetyl group at the C-8 position is a key functional handle. It can participate in various reactions, such as condensations, to build more complex structures. The carbonyl group influences the electronic properties of the benzene (B151609) ring and can act as a chelation site for metal ions. acs.orgnih.gov
C-3 and C-4 Functionalization: The C-3 and C-4 positions on the pyranone ring are highly reactive and central to many modification strategies. mdpi.com While specific examples starting from this compound are not extensively documented, the general reactivity of the coumarin scaffold is well-established. The C-3 position is susceptible to electrophilic substitution and radical reactions. nih.gov The C-4 position, often activated by a C-3 carbonyl group, can undergo Michael additions and other nucleophilic attacks. nih.gov For coumarin-3-carboxylic acids, decarboxylative functionalization at both C-3 and C-4 sites is a common strategy to introduce aryl, alkyl, and other groups. chemsynthesis.com
Table 1: Representative Functionalization Reactions on the Coumarin Core
| Position | Reaction Type | Reagents & Conditions | Product Type | Reference(s) |
| C-7 | Etherification (Ethoxylation) | Ethyl bromide, K₂CO₃, Acetone/DMF | 7-Ethoxycoumarin | chemicalbook.comrsc.org |
| C-7 | Linker Installation | 1,2-Dibromoethane, K₂CO₃, KI, Acetonitrile | 7-(2-Bromoethoxy)coumarin | mdpi.com |
| C-8 | Precursor Synthesis | Fries Rearrangement of 7-acetoxycoumarin | 8-Acetyl-7-hydroxycoumarin | chembk.com |
| C-3/C-4 | Decarboxylative Arylation | Arylboronic acids, Pd(OAc)₂, O₂ | 4-Arylcoumarin | chemsynthesis.com |
| C-3 | Radical Difluoromethylation | PPh₃(CF₂H)₂, Erythrosin B, Photoredox catalysis | 3-Difluoromethylcoumarin | nih.gov |
Hybrid Compound Synthesis
The strategy of creating hybrid molecules by combining the coumarin scaffold with other pharmacophores is a widely used approach in medicinal chemistry to develop compounds with enhanced or novel biological activities. The 8-acetyl-7-hydroxycoumarin core is a common starting point for these syntheses.
Coumarin-Piperazine Conjugates: Piperazine-containing coumarins are extensively studied for their activity on the central nervous system. nih.govresearchgate.net The synthesis of these hybrids often involves the C-7 hydroxyl group of an 8-acetylcoumarin precursor. A typical route includes the initial alkylation of 8-acetyl-7-hydroxy-4-methylcoumarin with a dihaloalkane (e.g., 1,2-dibromoethane) to form a bromoalkoxy-coumarin intermediate. mdpi.com This intermediate then undergoes a nucleophilic substitution reaction with a desired aryl- or heteroaryl-piperazine to yield the final hybrid compound. mdpi.comnih.gov This modular approach allows for the creation of large libraries of compounds with varying linkers and piperazine (B1678402) substituents. mdpi.com
Coumarin-Triazole Conjugates: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is a highly efficient method for synthesizing coumarin-triazole hybrids. acs.orgnih.gov In a representative synthesis, the 7-hydroxy group of 8-acetyl-7-hydroxycoumarin is first propargylated using propargyl bromide to introduce a terminal alkyne. acs.org This alkyne-functionalized coumarin is then reacted with various organic azides in the presence of a copper(I) catalyst and a reducing agent like sodium ascorbate (B8700270) to form the 1,2,3-triazole ring, linking the coumarin to another molecular fragment. acs.orgnih.gov
Coumarin-Chalcone Hybrids: Chalcones are α,β-unsaturated ketones known for their diverse biological properties. rsc.org Coumarin-chalcone hybrids are typically synthesized via a Claisen-Schmidt condensation. nih.govresearchgate.net This reaction involves the base-catalyzed condensation of an acetyl-substituted coumarin with an aromatic aldehyde. While direct examples using this compound are scarce, the acetyl group at the C-8 position (or a C-3 acetyl group in other isomers) can serve as the methyl ketone component for this reaction, leading to the formation of a chalcone moiety attached to the coumarin ring. nih.gov
Coumarin-Thiazolyl Conjugates: Thiazole (B1198619) rings are another important heterocyclic motif in drug discovery. nih.govtandfonline.com A common method for synthesizing coumarin-thiazole hybrids is the Hantzsch thiazole synthesis. researchgate.net This typically involves the reaction of a 3-(bromoacetyl)-coumarin derivative with a thiourea or thioamide. researchgate.netnih.gov The resulting 2-amino-thiazole ring is attached at the C-3 position of the coumarin. Other strategies involve multi-component reactions condensing 3-acetyl-4-hydroxycoumarin, aldehydes, and thiourea. tandfonline.com
Table 2: Synthetic Strategies for Coumarin-Based Hybrids
| Hybrid Type | Key Reaction | Typical Starting Coumarin | Key Reagents | Reference(s) |
| Coumarin-Piperazine | Nucleophilic Substitution | 8-Acetyl-7-(bromoalkoxy)coumarin | Substituted Piperazine, Base | mdpi.comnih.gov |
| Coumarin-Triazole | CuAAC "Click" Reaction | 8-Acetyl-7-(propargyloxy)coumarin | Organic Azide, CuSO₄, Sodium Ascorbate | acs.orgnih.gov |
| Coumarin-Chalcone | Claisen-Schmidt Condensation | Acetyl-substituted coumarin | Aromatic Aldehyde, Base (e.g., piperidine) | nih.govresearchgate.net |
| Coumarin-Thiazolyl | Hantzsch Thiazole Synthesis | 3-(Bromoacetyl)coumarin | Thiourea/Thioamide | researchgate.netresearchgate.net |
Metal Complexation of Coumarin Derivatives
The coordination of metal ions to coumarin derivatives can significantly enhance their biological activity compared to the free ligands. nih.gov Coumarins possessing suitable functional groups can act as efficient chelating agents for a variety of metal ions, including copper, cobalt, nickel, and zinc. nih.gov
While the complexation of this compound is not well-documented, the replacement of the acidic proton of the C-7 hydroxyl group with an ethyl group would be expected to alter its coordination behavior significantly. The ethoxy group is a much weaker coordinating agent than the deprotonated hydroxyl group. However, the C-8 acetyl carbonyl oxygen remains a potential coordination site, and the molecule could potentially act as a monodentate ligand or participate in more complex coordination modes, possibly involving the lactone carbonyl oxygen. The incorporation of metals like copper(II) and cobalt(II) into similar coumarin scaffolds has been shown to produce complexes with interesting properties. nih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 8 Acetyl 7 Ethoxy 2h Chromen 2 One Derivatives
Positional and Substituent Effects on Biological Activity
The placement and type of chemical groups on the coumarin (B35378) scaffold can dramatically alter the biological profile of the molecule, impacting its potency, selectivity, and even its mechanism of action. researchgate.netmdpi.com
The C-7 position of the coumarin ring is a frequent site for substitution, and the presence of an ethoxy group can significantly modulate the compound's biological activity. Generally, alkoxy groups at C-7, such as ethoxy, are known to play a role in the pharmacological effects of coumarins. nih.gov For instance, in a study on coumarin derivatives as cannabinoid receptor agonists, substitutions at the C-7 position with bulky groups showed high selectivity towards the CB2 receptor. universiteitleiden.nl Specifically, changing an ethoxy group to other functionalities like methoxy (B1213986) or hydroxyl groups can diminish certain prooxidant effects. nih.gov
The presence of a hydroxyl group at C-7 is also noteworthy. Studies have shown that a hydroxyl group at this position can enhance antioxidant activity. nih.gov In the context of Mcl-1 inhibitors, a C-7 hydroxyl substituent had little effect on the inhibition potency compared to a C-6 hydroxyl group which caused a significant decrease. nih.gov Furthermore, in the development of steroid sulfatase (STS) inhibitors, 7-O-sulfamoylation of coumarins is a key feature for potent activity, with the 7-hydroxycoumarin being a precursor. nih.gov
The following table summarizes the influence of C-7 substituents on the biological activity of coumarin derivatives based on various studies.
| Substituent at C-7 | Biological Activity | Key Findings | Reference |
| Ethoxy | Varies depending on the target | Can contribute to selectivity for certain receptors. | universiteitleiden.nl |
| Methoxy/Hydroxyl | Antioxidant/Prooxidant | Can diminish prooxidant effects compared to ethoxy. | nih.gov |
| Hydroxyl | Antioxidant, Mcl-1 Inhibition | Enhances antioxidant activity; little effect on Mcl-1 inhibition. | nih.govnih.gov |
| O-Sulfamate | STS Inhibition | Essential for potent steroid sulfatase inhibition. | nih.gov |
| 1-butylcyclopentyl | Cannabinoid Receptor Agonism | Leads to a steady increase in potency at the CB2 receptor. | universiteitleiden.nl |
The acetyl group at the C-8 position is a significant feature that can influence the biological properties of the coumarin scaffold. The introduction of an acetyl group at C-8 in 7-hydroxy-4-methylchromen-2-one (B13344948) derivatives led to promising compounds with high affinity for the 5-HT2A receptor. mdpi.com Specifically, some of these C-8 acetylated derivatives with a five-carbon linker showed high antagonistic activities. mdpi.com
In contrast, the introduction of a nitrogen-containing group at the C-8 position, which could form an intramolecular hydrogen bond, was found to be unfavorable for Mcl-1 inhibition. nih.gov Furthermore, SAR studies on O-prenylated coumarins have indicated that substitution at the C-8 position can yield better anticancer activity than at other positions, with the length of the prenyl chain affecting lipophilicity and cell penetration. nih.gov For example, 8-farnesyloxycoumarin has shown inhibitory activity on 15-LOX-1 in cancer cell lines, inducing apoptosis. nih.gov
The table below details the impact of various C-8 substituents on the biological activity of coumarin derivatives.
| Substituent at C-8 | Biological Activity | Key Findings | Reference |
| Acetyl | 5-HT2A Receptor Antagonism | Leads to high affinity and antagonistic activity. | mdpi.com |
| Nitrogen-containing group | Mcl-1 Inhibition | Unfavorable for activity due to potential intramolecular hydrogen bonding. | nih.gov |
| Farnesyloxy | Anticancer | Shows inhibitory activity on 15-LOX-1 and induces apoptosis. | nih.gov |
Substitutions at the C-3 and C-4 positions of the coumarin ring are widely explored to enhance biological activities and selectivity. researchgate.netmdpi.comfrontiersin.org
The C-3 position is critical for various biological activities. For example, coumarins with an acyl group at C-3 have been reported as highly potent and selective MAO-B inhibitors. researchgate.net However, a large substituent at the C-3 position can decrease antioxidant activity due to steric hindrance. researchgate.net In the case of steroid sulfatase inhibitors, modifications at the C-3 position of 4-methylcoumarin-7-O-sulfamate with alkyl or benzyl (B1604629) groups led to highly potent inhibitors. nih.gov
The C-4 position is also a key site for modification. Substitution at C-4 can lead to diminished toxicity, enhanced potency, and a broader spectrum of therapeutic possibilities. researchgate.net For instance, the introduction of a hydrophobic electron-withdrawing group, such as a trifluoromethyl group, at the C-4 position of 6,7-dihydroxycoumarin significantly enhanced Mcl-1 inhibitory capacity. nih.gov Conversely, a hydrophilic group in this position was detrimental to the inhibitory potency. nih.gov In another study, a 4-methyl group was found to be important for good steroid sulfatase inhibitory activity. nih.gov
The following table provides a summary of the effects of substitutions at C-3 and C-4.
| Position | Substituent | Biological Activity | Key Findings | Reference |
| C-3 | Acyl group | MAO-B Inhibition | Highly potent and selective inhibitors. | researchgate.net |
| C-3 | Large substituent | Antioxidant Activity | Decreases activity due to steric hindrance. | researchgate.net |
| C-3 | Hexyl, Benzyl | STS Inhibition | Leads to highly potent inhibitors. | nih.gov |
| C-4 | Hydrophobic electron-withdrawing group | Mcl-1 Inhibition | Enhances inhibitory capacity. | nih.gov |
| C-4 | Hydrophilic group | Mcl-1 Inhibition | Detrimental to inhibitory potency. | nih.gov |
| C-4 | Methyl group | STS Inhibition | Imparts good activity. | nih.gov |
The design of hybrid molecules incorporating the 8-acetyl-7-ethoxy-2H-chromen-2-one scaffold often involves linkers to connect to other pharmacophores. The length of this linker and the presence of heteroatoms within it are critical for optimizing biological activity.
In a study of 5-HT1A serotonin (B10506) receptor antagonists derived from 8-acetyl-7-hydroxy-4-methylchromen-2-one, compounds with a five-carbon linker generally exhibited higher antagonistic activities than their two-carbon linker counterparts. mdpi.com This suggests that a certain distance between the coumarin core and the other part of the hybrid molecule is necessary for optimal interaction with the receptor.
The inclusion of heteroatoms, such as nitrogen in a piperazine (B1678402) ring, is a common strategy in drug design. In the same study on 5-HT1A antagonists, the nature of the substituent on the piperazine ring, which is connected to the coumarin moiety via the linker, also played a crucial role in modulating the affinity for the 5-HT2A receptor. mdpi.com For example, the introduction of a 2-cyano group to the phenyl ring of piperazine drastically decreased binding affinity in the 8-acetyl-7-hydroxy-4-methylchromen-2-one series. mdpi.com
Stereochemical Considerations in Activity Modulation
While specific stereochemical studies on this compound are not extensively reported in the provided search results, the principles of stereochemistry are fundamental in drug-receptor interactions. The three-dimensional arrangement of atoms in a molecule can significantly affect its binding affinity and efficacy. For coumarin derivatives, the introduction of chiral centers, for instance through substitution at the C-3 or C-4 positions, can lead to stereoisomers with different biological activities. Although not directly related to the target compound, the concept is illustrated in studies of other complex molecules where stereochemistry is crucial for activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. nih.govfarmaciajournal.com These models can provide insights into the structural requirements for a specific biological effect and aid in the design of new, more potent compounds. nih.gov
For coumarin derivatives, QSAR studies have been employed to understand the relationship between their structural features and various biological activities. For example, a 3D-QSAR model was developed to explore the structural requirements of coumarins for potent Mcl-1 inhibition. nih.gov This model provided new insights into the steric and electrostatic properties of coumarins that are linked to their inhibitory effects on Mcl-1. nih.gov Such models can be valuable in predicting the activity of new derivatives of this compound and guiding their synthesis.
2D-QSAR Applications and Molecular Descriptor Analysis
Two-dimensional Quantitative Structure-Activity Relationship (2D-QSAR) studies are fundamental in identifying key molecular descriptors that influence the biological activity of a series of compounds. These descriptors, which can be topological, electronic, or physicochemical, are correlated with biological data (e.g., IC50 values) to develop predictive models. nih.gov
For a hypothetical series of this compound derivatives, a 2D-QSAR study would involve the calculation of various molecular descriptors. The goal is to build a statistically robust model that can predict the biological activity of new, unsynthesized derivatives. nih.gov
Key Molecular Descriptors in Coumarin QSAR Studies:
A typical 2D-QSAR study on coumarin derivatives often involves the following classes of descriptors:
Topological Descriptors: These describe the connectivity of atoms in a molecule. Examples include the Wiener index and Kier & Hall connectivity indices, which relate to molecular size and branching.
Electronic Descriptors: These quantify the electronic properties of a molecule. Examples include dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for understanding interactions with biological targets.
Physicochemical Descriptors: These relate to the bulk properties of the molecule. LogP (lipophilicity), molar refractivity (MR), and polar surface area (PSA) are common examples that influence a compound's ability to cross cell membranes and interact with receptors.
Illustrative Data for a 2D-QSAR Model of this compound Derivatives:
To illustrate the application of 2D-QSAR, consider a hypothetical dataset for a series of 8-acetyl-7-alkoxy-2H-chromen-2-one derivatives with varying alkoxy chains, evaluated for their antibacterial activity.
| Compound | R-group (at C7) | LogP | Dipole Moment (Debye) | pIC50 (Experimental) | pIC50 (Predicted) |
| 1 | -OCH3 | 2.1 | 3.5 | 5.2 | 5.1 |
| 2 | -OCH2CH3 | 2.5 | 3.6 | 5.4 | 5.5 |
| 3 | -O(CH2)2CH3 | 2.9 | 3.7 | 5.7 | 5.8 |
| 4 | -O(CH2)3CH3 | 3.3 | 3.8 | 5.9 | 5.9 |
| 5 | -OCH(CH3)2 | 2.8 | 3.6 | 5.6 | 5.7 |
A multiple linear regression (MLR) analysis on such a dataset might yield a QSAR equation like:
pIC50 = 0.5 * LogP + 0.2 * Dipole Moment + 4.0
This equation would suggest that both lipophilicity (LogP) and the dipole moment positively contribute to the antibacterial activity of these derivatives. Such a model, once validated, can be used to predict the activity of other derivatives with different alkoxy substituents.
3D-QSAR Studies and Contour Map Interpretation
Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D properties of molecules. These methods generate contour maps that visualize the regions around a molecule where certain properties are favorable or unfavorable for biological activity.
In a 3D-QSAR study of this compound derivatives, the molecules would be aligned based on a common substructure. Then, steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated around each molecule.
Interpretation of 3D-QSAR Contour Maps:
Steric Contour Maps: These maps indicate where bulky groups are favored or disfavored. Green contours typically show regions where steric bulk increases activity, while yellow contours indicate regions where it is detrimental. For instance, a green contour near a substituent position would suggest that larger groups at that position could enhance binding to the target.
Electrostatic Contour Maps: These maps highlight the influence of charge distribution. Blue contours often represent areas where electropositive groups enhance activity, while red contours indicate regions where electronegative groups are preferred. This information is vital for designing derivatives with optimal electronic interactions with a biological target.
Hydrophobic Contour Maps: These maps show regions where hydrophobic (lipophilic) groups are favorable (often yellow or cyan) or unfavorable (white or gray) for activity. These are particularly important for understanding interactions with hydrophobic pockets in enzymes or receptors.
Hydrogen Bond Donor and Acceptor Maps: These maps indicate where hydrogen bond donors (typically cyan or magenta) and acceptors (often red or yellow-green) are beneficial for activity. nih.gov This is crucial for designing molecules that can form specific hydrogen bonds with the target protein. nih.gov
For the this compound scaffold, a CoMFA or CoMSIA study might reveal that a bulky, hydrophobic group is preferred at the end of the ethoxy chain, while an electronegative group might be favorable on a substituent at the 4-position of the coumarin ring.
Development of Predictive Models for Enhanced Biological Potency
The ultimate goal of QSAR studies is to develop robust and predictive models that can guide the synthesis of new compounds with improved biological potency. A good predictive model is characterized by high statistical significance, typically evaluated through parameters like the squared correlation coefficient (R²), the leave-one-out cross-validated correlation coefficient (q²), and the predictive R² for an external test set. nih.gov
The development of such models follows a systematic workflow:
Data Set Preparation: A diverse set of compounds with a wide range of biological activities is selected. This set is then divided into a training set for model development and a test set for external validation.
Descriptor Calculation and Selection: A large number of 2D and/or 3D descriptors are calculated for each compound. Feature selection algorithms are then used to identify the most relevant descriptors that correlate with biological activity.
Model Generation: Using statistical methods like MLR, Partial Least Squares (PLS), or machine learning algorithms, a mathematical relationship between the selected descriptors and the biological activity is established.
Model Validation: The model is rigorously validated using both internal (cross-validation) and external validation techniques to ensure its robustness and predictive power.
For the this compound series, a predictive model could, for instance, highlight the optimal length and branching of the alkoxy chain at the C7 position and the ideal electronic and steric properties of a substituent at another position for a specific biological target. This allows medicinal chemists to prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug discovery process. The insights gained from both 2D and 3D-QSAR are complementary and provide a comprehensive guide for the rational design of more potent this compound derivatives.
An article on the computational chemistry and molecular modeling of this compound, based on the specific outline provided, cannot be generated.
A thorough search of scientific literature and databases has revealed no specific published research studies corresponding to the requested topics for the compound "this compound". There is no available data on its molecular docking simulations, active site binding analysis, allosteric interactions, molecular dynamics simulations, binding free energy calculations, or pharmacophore modeling.
The instructions strictly require focusing solely on "this compound" and not introducing any information or examples that fall outside the explicit scope of the provided outline. Adhering to these constraints means that without source data from research on this specific compound, it is impossible to create the scientifically accurate and detailed content requested for each section and subsection. To attempt to do so would result in speculation or the fabrication of data, which is contrary to the principles of scientific accuracy.
Computational Chemistry and Molecular Modeling Approaches for 8 Acetyl 7 Ethoxy 2h Chromen 2 One
Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery
Ligand-Based Pharmacophore Model Generation
Ligand-based pharmacophore modeling is predicated on the principle that a set of molecules binding to the same biological target likely share a common set of three-dimensional chemical features responsible for their activity. While specific ligand-based pharmacophore models for 8-acetyl-7-ethoxy-2H-chromen-2-one are not extensively detailed in the public domain, the methodology is widely applied to the broader coumarin (B35378) class.
The process typically involves the following steps:
Selection of a Training Set: A group of known active compounds with structural diversity is chosen. For coumarin derivatives, this would include molecules with known inhibitory or binding activity against a specific target.
Conformational Analysis: The flexible molecules in the training set are analyzed to generate a representative set of their possible 3D conformations.
Feature Identification: Common chemical features are identified across the training set. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.
Model Generation and Validation: A pharmacophore model is generated based on the spatial arrangement of the identified features. The model is then validated using a test set of known active and inactive compounds to assess its ability to discriminate between them.
For a molecule like this compound, a hypothetical ligand-based pharmacophore model might include features such as a hydrogen bond acceptor (from the acetyl and coumarin carbonyl oxygens), a hydrophobic region (from the ethoxy group and the aromatic rings), and an aromatic ring feature.
Structure-Based Pharmacophore Derivation
In contrast to ligand-based methods, structure-based pharmacophore modeling utilizes the three-dimensional structure of the biological target, typically a protein, obtained from experimental methods like X-ray crystallography or NMR spectroscopy.
The key steps in this approach are:
Target Structure Preparation: The 3D structure of the target protein is prepared, which may involve adding hydrogen atoms, assigning bond orders, and optimizing the structure.
Binding Site Identification: The active site or binding pocket of the protein is identified.
Interaction Mapping: The potential interaction points between the target's binding site and a hypothetical ligand are mapped. This generates a set of chemical features that are complementary to the binding site.
Pharmacophore Model Construction: The identified features are clustered and combined to create a pharmacophore model that represents the key interactions required for binding.
High-Throughput Virtual Screening Strategies
High-throughput virtual screening (HTVS) is a computational technique used to screen vast libraries of chemical compounds against a biological target to identify potential drug candidates. This process can be performed using either the ligand-based or structure-based pharmacophore models described above, or through molecular docking simulations.
The general workflow for HTVS involves:
Library Preparation: A large database of chemical compounds is prepared, often containing millions of molecules. The 3D structures of these molecules are generated and optimized.
Screening: The compound library is screened against the pharmacophore model or docked into the active site of the target protein.
Hit Identification and Filtering: Compounds that fit the pharmacophore model or show favorable docking scores are identified as "hits." These hits are then often filtered based on various criteria, such as drug-likeness (e.g., Lipinski's rule of five) and predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.
Although specific HTVS campaigns for this compound are not documented in publicly available literature, this methodology is a standard approach in the search for novel coumarin-based therapeutic agents.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations provide a detailed understanding of the electronic structure, reactivity, and spectroscopic properties of a molecule. These methods are based on solving the Schrödinger equation for the molecule of interest.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a popular quantum chemical method that calculates the electronic structure of a molecule based on its electron density. DFT has been widely used to study various properties of coumarin derivatives.
For this compound, DFT calculations can be used to determine:
Optimized Molecular Geometry: The most stable 3D arrangement of the atoms in the molecule.
Electronic Properties: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): This provides a map of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
Vibrational Frequencies: These can be correlated with experimental infrared (IR) and Raman spectra to confirm the molecular structure.
While a dedicated DFT study on this compound is not available, studies on similar coumarin derivatives have provided valuable insights into their electronic properties and reactivity.
Table 1: Representative DFT-Calculated Properties for a Coumarin Core Structure (Note: This table is illustrative and based on general findings for the coumarin scaffold, not specific to this compound)
| Property | Typical Calculated Value Range | Significance |
| HOMO Energy | -6.0 to -7.0 eV | Relates to the ability to donate electrons (nucleophilicity). |
| LUMO Energy | -1.5 to -2.5 eV | Relates to the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | 4.0 to 5.0 eV | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment | 3.0 to 5.0 Debye | Measures the overall polarity of the molecule. |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals obtained from a quantum chemical calculation into a more intuitive representation of localized bonds and lone pairs, akin to Lewis structures.
Key insights from NBO analysis for this compound would include:
Hybridization of Atoms: The type of hybrid orbitals (e.g., sp², sp³) used by each atom to form bonds.
Natural Atomic Charges: A more chemically intuitive measure of the charge on each atom compared to other methods.
Donor-Acceptor Interactions: NBO analysis can quantify the delocalization of electron density from filled "donor" orbitals (bonds or lone pairs) to empty "acceptor" orbitals (antibonding orbitals). These interactions, also known as hyperconjugation, are crucial for understanding molecular stability and reactivity.
For instance, in the coumarin ring system of this compound, NBO analysis would reveal the extent of π-electron delocalization, which is a key feature of aromatic systems. It could also highlight intramolecular hydrogen bonding possibilities involving the acetyl and ethoxy groups.
Table 2: Illustrative NBO Analysis Donor-Acceptor Interactions in a Coumarin System (Note: This table is a hypothetical representation of potential interactions and not based on a specific calculation for this compound)
| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) | Interaction Type |
| LP(O) of Carbonyl | π(C=C) of Ring | > 5.0 | π-conjugation |
| π(C=C) of Ring | π(C=O) of Carbonyl | > 2.0 | π-conjugation |
| σ(C-H) | σ*(C-C) | ~ 0.5 - 2.0 | Hyperconjugation |
Advanced Analytical and Spectroscopic Techniques for Comprehensive Characterization and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of 8-acetyl-7-ethoxy-2H-chromen-2-one by providing information on the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.
¹H NMR: The ¹H NMR spectrum is used to identify the types and connectivity of protons in the molecule. For this compound, the spectrum would display characteristic signals for the aromatic protons on the coumarin (B35378) core, the vinylic protons of the pyrone ring, and the aliphatic protons of the acetyl and ethoxy substituents. The ethoxy group would be identifiable by a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, with their coupling pattern confirming their adjacency. The acetyl group would present as a sharp singlet. The protons on the benzopyran ring would appear as doublets, reflecting their coupling to adjacent protons.
¹³C NMR: The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical nature (e.g., carbonyl, aromatic, aliphatic). The spectrum of this compound would show distinct signals for the two carbonyl carbons (one from the lactone and one from the acetyl group), the carbons of the aromatic and pyrone rings, and the carbons of the ethoxy and acetyl groups. The chemical shifts of the aromatic carbons are influenced by the electron-donating ethoxy group and the electron-withdrawing acetyl group.
The combination of ¹H and ¹³C NMR, along with two-dimensional techniques like COSY and HMBC, allows for the unambiguous assignment of all atoms and confirmation of the compound's constitution.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on known data for similar coumarin structures. Actual experimental values may vary.)
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Lactone C=O (C2) | N/A | ~160 |
| Vinylic CH (C3) | ~6.4 | ~117 |
| Vinylic CH (C4) | ~7.7 | ~143 |
| Aromatic CH (C5) | ~7.4 | ~129 |
| Aromatic CH (C6) | ~6.9 | ~113 |
| Ethoxy O-CH₂ | ~4.1 (quartet) | ~65 |
| Ethoxy CH₃ | ~1.4 (triplet) | ~15 |
| Acetyl C=O | N/A | ~200 |
| Acetyl CH₃ | ~2.6 (singlet) | ~30 |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis (EIMS, HRMS)
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.
Electron Ionization Mass Spectrometry (EIMS): In EIMS, the molecule is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum for this compound (C₁₃H₁₂O₄, Molecular Weight: 232.23 g/mol ) would show a molecular ion peak (M⁺) at m/z 232. Key fragmentation pathways would likely involve the loss of the acetyl group (M-43) and the ethoxy group (M-45), or cleavage of the ether bond, providing evidence for these substituents.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula. For this compound, HRMS would confirm the molecular formula as C₁₃H₁₂O₄ by matching the experimental mass to the theoretical mass with high precision (typically within 5 ppm). This technique is indispensable for confirming the identity of a newly synthesized compound and distinguishing it from isomers.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibration of specific chemical bonds. It is an effective tool for identifying the functional groups present in this compound. The IR spectrum would exhibit characteristic absorption bands confirming the key structural features of the molecule.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Lactone Carbonyl (C=O) | Stretching | 1720-1740 |
| Acetyl Carbonyl (C=O) | Stretching | 1680-1700 |
| Aromatic C=C | Stretching | 1550-1620 |
| Ether (C-O-C) | Asymmetric Stretching | 1200-1270 |
| Aliphatic C-H | Stretching | 2850-3000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the chromen-2-one core
Future Directions and Emerging Research Avenues for 8 Acetyl 7 Ethoxy 2h Chromen 2 One and Coumarin Based Therapeutics
Design and Development of Multi-Target Directed Ligands
The traditional "one-drug, one-target" paradigm is increasingly being challenged by the complexity of multifactorial diseases such as cancer and neurodegenerative disorders. This has led to the rise of multi-target directed ligands (MTDLs), single molecules designed to interact with multiple biological targets implicated in a disease's pathology. nih.gov Coumarins, with their inherent ability to interact with a variety of enzymes and receptors, serve as an excellent starting point for the design of MTDLs. nih.gov
The versatility of the coumarin (B35378) core allows for its strategic functionalization and hybridization with other pharmacophores to create novel MTDLs with synergistic therapeutic effects. nih.govnih.gov This approach aims to enhance efficacy while potentially reducing the side effects associated with polypharmacy. nih.gov For instance, coumarin-based hybrids are being actively investigated for their potential in treating Alzheimer's disease by simultaneously inhibiting key enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO). nih.govnih.gov Research has shown that specific substitutions on the coumarin scaffold can significantly enhance its inhibitory activity and selectivity for these enzymes. nih.gov
The development of coumarin-based MTDLs is a vibrant area of research, with numerous studies exploring the hybridization of the coumarin moiety with other biologically active scaffolds like pyrazoles, imidazoles, and triazoles to create potent anticancer agents. nih.govrsc.orgresearchgate.net These hybrid molecules are designed to target multiple pathways involved in cancer progression, such as cell proliferation, apoptosis, and angiogenesis. rsc.orgnih.gov
Table 1: Examples of Coumarin-Based Multi-Target Directed Ligands and Their Activities
| Hybrid Scaffold | Target(s) | Therapeutic Area | Key Findings |
| Coumarin-Pyridine | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), Aβ Aggregation | Alzheimer's Disease | Nanomolar inhibition of cholinesterases and significant neuroprotective and anti-Aβ aggregation effects. nih.gov |
| 3,7-substituted Coumarin | Monoamine Oxidase (MAO), Cholinesterase | Alzheimer's Disease | Inherent dual inhibitory capacity, with substitutions enhancing potency and selectivity. nih.gov |
| Coumarin-Benzimidazole | PI3K-AKT-mTOR Pathway | Cancer | Potent inhibition of the signaling pathway and induction of cancer cell apoptosis. rsc.org |
| Coumarin-Thiazole | Various Cancer Cell Lines | Cancer | Enhanced cytotoxic activity against human colon and liver cancer cell lines. nih.gov |
Exploration of Novel Biological Targets and Pathways
Beyond well-established targets, researchers are actively exploring new biological pathways and molecular targets for coumarin derivatives, including 8-acetyl-7-ethoxy-2H-chromen-2-one. This exploration is crucial for uncovering novel therapeutic applications and understanding the full pharmacological potential of this class of compounds.
One area of significant interest is the modulation of signaling pathways critical for cell survival and proliferation. For example, certain coumarin derivatives have been shown to target the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer. nih.gov Others have demonstrated the ability to induce apoptosis (programmed cell death) in cancer cells by modulating the expression of key proteins like Bcl-2 and Bax. nih.gov
In the context of neurodegenerative diseases, novel coumarin derivatives are being investigated for their ability to activate neuroprotective pathways. mdpi.com Some compounds have been found to promote the expression of brain-derived neurotrophic factor (BDNF) and activate its receptor, tropomyosin-related kinase B (TRKB), which are crucial for neuronal survival and plasticity. mdpi.com The compound this compound has been specifically noted for its inhibitory activity against carbonic anhydrases, including human carbonic anhydrase IX, a target of interest in cancer therapy. bindingdb.org
The exploration of new targets also extends to infectious diseases. The coumarin scaffold has the potential to interact with bacterial DNA gyrase, suggesting a possible mechanism for antibacterial activity. researchgate.net The structural versatility of coumarins allows for modifications that can enhance their efficacy against various pathogens. researchgate.netmdpi.com
Advancements in Sustainable and Scalable Synthesis Protocols
The translation of promising coumarin derivatives from the laboratory to clinical applications hinges on the development of efficient, cost-effective, and environmentally friendly synthetic methods. Researchers are increasingly focusing on "green chemistry" principles to synthesize coumarins, minimizing the use of hazardous reagents and solvents. nih.gov
Traditional methods for synthesizing coumarins, such as the Pechmann condensation, are being refined to improve yields and reduce reaction times. acs.org The use of deep eutectic solvents (DES) as both a solvent and catalyst represents a significant advancement in the green synthesis of coumarin derivatives. nih.gov Microwave-assisted synthesis is another technique that has been shown to accelerate the synthesis of coumarins with high yields. nih.gov
Furthermore, efforts are being made to develop scalable synthesis protocols that can be readily adapted for industrial production. This includes the optimization of reaction conditions and the use of readily available starting materials. acs.orgchemicalbook.com The synthesis of 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970), a precursor to this compound, has been described through the reaction of 8-acetyl-7-hydroxy-4-methylcoumarin with acetic anhydride (B1165640). nih.govresearchgate.net The synthesis of related ethoxy coumarin derivatives often involves the reaction of a hydroxycoumarin with an ethyl halide in the presence of a base. chemicalbook.comresearchgate.net
Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines
Q & A
Q. Table 3: Crystallographic Data for Analogues
Advanced Methodological Design
Q. What computational approaches predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or Schrödinger’s QikProp to estimate logP (∼2.1), solubility (LogS = −4.2), and CYP450 inhibition. Ethoxy groups improve metabolic stability compared to hydroxy derivatives .
- Docking Studies : AutoDock Vina models interactions with targets (e.g., COX-2, EGFR). Acetyl and ethoxy moieties show hydrogen bonding with active site residues (e.g., Thr513 in COX-2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
